molecular formula C19H28N2O6 B557103 Boc-D-Lys(Z)-OH CAS No. 76477-42-4

Boc-D-Lys(Z)-OH

Cat. No. B557103
CAS RN: 76477-42-4
M. Wt: 380.4 g/mol
InChI Key: BDHUTRNYBGWPBL-OAHLLOKOSA-N
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Description

Boc-D-Lys(Z)-OH, also known as Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .


Synthesis Analysis

Boc-D-Lys(Z)-OH is used in solution phase peptide synthesis . It is a building block with side protection orthogonal to Fmoc/tBu strategy .


Molecular Structure Analysis

The empirical formula of Boc-D-Lys(Z)-OH is C19H28N2O6 . The molecular weight is 380.44 . The SMILES string representation is CC(C)(C)OC(=O)NCCCCC@@HOCc1ccccc1)C(O)=O .


Chemical Reactions Analysis

Boc-D-Lys(Z)-OH is used in peptide synthesis . It can be used for side specific derivatization, for example for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .


Physical And Chemical Properties Analysis

Boc-D-Lys(Z)-OH is a white solid . Its density is 1.2±0.1 g/cm3 . The boiling point is 587.0±50.0 °C at 760 mmHg . The flash point is 308.8±30.1 °C .

Scientific Research Applications

  • Boc-D-Lys(Z)-OH has been used in the synthesis of opioid peptides with homoarginine derivatives, offering a promising avenue for designing biologically active peptides with increased resistance to degradation by trypsin-like enzymes (Izdebski et al., 2007).

  • In the context of polypeptide synthesis, Boc-D-Lys(Z)-OH derivatives are important intermediates. Their use in synthesizing Fmoc-L-Lys(Boc)-Gly-OH highlights the efforts to improve and simplify the synthetic methods of polypeptides (Zhao Yi-nan & Melanie Key, 2013).

  • The compound has applications in constructing biodegradable amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, which have significant potential in biomedical applications (Yang Li et al., 2006).

  • Boc-D-Lys(Z)-OH has been utilized in the synthesis of lysine-modified single-walled carbon nanotubes, which have applications in drug delivery and biomedical imaging (J. Mulvey et al., 2014).

  • It's also involved in the synthesis of redox derivatives of lysine and related peptides containing phenothiazine, which may be useful for engineering light-harvesting proteins and other molecular electronic devices (B. Peek et al., 2009).

Safety And Hazards

Boc-D-Lys(Z)-OH is not for medicinal or household use . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHUTRNYBGWPBL-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151378
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Lys(Z)-OH

CAS RN

55878-47-2
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55878-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
N TENO, K WANAKA, Y OKADA, Y TSUDA… - Chemical and …, 1991 - jstage.jst.go.jp
Active center-directed inhibitors of plasmin were designed based on the structure of specific substrates of plasmin and then synthesized. Their effects on plasmin were examined and …
Number of citations: 33 www.jstage.jst.go.jp
IL Rodionov, LN Rodionova, LK Baidakova… - Tetrahedron, 2002 - Elsevier
Twenty-four bifunctional diketopiperazines, cyclo(-Aax-Bbx-) consisting of glutamic or aspartic acid (Aax) and lysine, ornithine or diaminobutyric (Dab) acid (Bbx) were synthesized. d-…
Number of citations: 37 www.sciencedirect.com
AF Spatola, K Darlak - Tetrahedron, 1988 - Elsevier
Peptide backbone modifications, involving either α-carbon changes or amide bond replacements, furnish new hybrid structures (pseudopeptides) with often profoundly altered physical …
Number of citations: 39 www.sciencedirect.com
D Vogel, R Schmidt, K Hartung… - … Journal of Peptide …, 1996 - Wiley Online Library
Attempts were undertaken to develop cyclic β‐casomorphin‐5 analogs with improved opioid activity profiles by deletion of the glycine residue in position 5, leading to analogs …
Number of citations: 15 onlinelibrary.wiley.com
G Balboni, V Onnis, C Congiu, M Zotti… - Journal of medicinal …, 2006 - ACS Publications
Substitution of Gly with side-chain-protected or unprotected Lys in lead compounds containing the opioid pharmacophore Dmt-Tic [H-Dmt-Tic-Gly-NH-CH 2 -Ph, μ agonist/δ antagonist; …
Number of citations: 32 pubs.acs.org
R Schmidt, D Vogel, C Mrestani-Klaus… - Journal of medicinal …, 1994 - ACS Publications
Analogues of the potent and moderately µ-opioid-receptor-selective cyclic d-casomorphin-5 derivative H-Tyr-c [-D-Orn-Phe-D-Pro-Gly-](2) were prepared by conventional solution …
Number of citations: 68 pubs.acs.org
D Hagiwara, H Miyake, K Murano… - Journal of medicinal …, 1993 - ACS Publications
As an extension of our study on discovering a novel substance P (SP) antagonist, we designed new branched tripeptides containing L-aspartic acid (2 and 5), L-ornithine (3 and 6), and …
Number of citations: 24 pubs.acs.org
K Bańkowski, E Witkowska, OM Michalak… - European Journal of …, 2013 - Elsevier
A series of novel cyclic ureidopeptides, analogues of dermorphine/deltorphine tetrapeptide, were synthesized by solid phase peptide synthesis and/or in solution. The antinociceptive …
Number of citations: 12 www.sciencedirect.com
Ž Ban, B Žinić, R Vianello, C Schmuck, I Piantanida - Molecules, 2017 - mdpi.com
We demonstrate here for the first time that a guanidiniocarbonyl-pyrrole (GCP) unit can be applied for the fine recognition of single stranded RNA sequences—an intuitively unexpected …
Number of citations: 9 www.mdpi.com
P Chakraborty - 2005 - Cuvillier Verlag
Number of citations: 2

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